molecular formula C20H22N2O6S B2639295 4-(3-((benzo[d][1,3]dioxol-5-yloxy)methyl)azetidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide CAS No. 2034584-02-4

4-(3-((benzo[d][1,3]dioxol-5-yloxy)methyl)azetidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide

Cat. No.: B2639295
CAS No.: 2034584-02-4
M. Wt: 418.46
InChI Key: XFRNOZVSQZMLML-UHFFFAOYSA-N
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Description

“4-(3-((benzo[d][1,3]dioxol-5-yloxy)methyl)azetidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide” is a complex organic compound . The compound contains a benzo[d][1,3]dioxol-5-yl group, which is a common motif in many organic compounds .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of benzo[d][1,3]dioxole carbaldehyde with other reagents . The aromatic protons in benzo[d][1,3]dioxole and phenyl groups of the as-prepared molecules exhibited different signals .


Molecular Structure Analysis

The molecular structure of similar compounds shows that the molecules are held together by intermolecular interactions . The aromatic protons in benzo[d][1,3]dioxole and phenyl groups of the as-prepared molecules exhibited different signals .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds show that they are solid at room temperature . The density is around 1.332 g/cm3 .

Scientific Research Applications

Ring-Expansion Reactions

Functionalized azetidines, dihydrofurans, or dioxa-3-azabicyclonone-4-enes are products of transition metal-free reactions involving N-oxiranylmethyl benzenesulfonamide and β-chloro-cinnamaldehyde. These products vary based on the reactants used, showcasing the compound's versatility in ring-expansion reactions to produce diverse structural motifs (Suraj & K. Swamy, 2022).

Photosensitizers for Photodynamic Therapy

New zinc phthalocyanine derivatives substituted with benzenesulfonamide groups exhibit high singlet oxygen quantum yields. Their spectroscopic and photochemical properties make them potent Type II photosensitizers for cancer treatment in photodynamic therapy, highlighting the compound's potential in medical applications (M. Pişkin, E. Canpolat, & Ö. Öztürk, 2020).

Glycosidase Inhibitory Activity

Azetidine iminosugars synthesized from d-glucose exhibit significant inhibitory activity against amyloglucosidase from Aspergillus niger. This highlights the compound's relevance in the development of glycosidase inhibitors, with potential applications in the treatment of disorders related to carbohydrate metabolism (Pravin P. Lawande, V. A. Sontakke, Roopa J. Nair, Ayesha Khan, S. Sabharwal, & V. Shinde, 2015).

Cytotoxic and Anti-HIV Activities

1,4-Disubstituted-1,2,3-triazolethymine derivatives synthesized from 4-azido-N-substituted-benzenesulfonamides display significant cytotoxic activity against human cancer cell line MDA-MB 231 and potent activity against HIV-1 replication in MT-4 cells. This illustrates the compound's potential in developing new anticancer drugs and antiviral agents (Faeza Abdul Kareem Almashal, Hamsa Hussein Al-Hujaj, A. Jassem, & N. Al-Masoudi, 2020).

Antibacterial Agents

Azetidinylquinolones have been synthesized to explore the effects of chirality on potency and in vivo efficacy relative to racemic mixtures. These compounds show promising antibacterial activity, indicating the potential of azetidinylquinolones as antibacterial agents, with particular emphasis on the critical role of stereochemistry in enhancing activity (J. Frigola, D. Vañó, A. Torrens, A. Gómez-Gomar, E. Ortega, & S. García‐Granda, 1995).

Properties

IUPAC Name

4-[3-(1,3-benzodioxol-5-yloxymethyl)azetidine-1-carbonyl]-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O6S/c1-21(2)29(24,25)17-6-3-15(4-7-17)20(23)22-10-14(11-22)12-26-16-5-8-18-19(9-16)28-13-27-18/h3-9,14H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFRNOZVSQZMLML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CC(C2)COC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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